2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide
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Overview
Description
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide is a compound that belongs to the class of diaminopyrimidine derivatives. These compounds are known for their diverse pharmacological properties, including their potential as inhibitors of various biological targets. The structure of this compound includes a pyrimidine ring substituted with amino groups at positions 4 and 6, a sulfanyl group at position 2, and an acetamide group linked to a phenoxyethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by the condensation of appropriate precursors, such as guanidine and β-ketoesters, under acidic or basic conditions.
Introduction of Amino Groups: The amino groups at positions 4 and 6 are introduced through nucleophilic substitution reactions using amines.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the pyrimidine derivative with thiols or disulfides.
Formation of the Acetamide Group: The acetamide group is formed by reacting the intermediate with acetic anhydride or acetyl chloride.
Attachment of the Phenoxyethyl Moiety: The final step involves the reaction of the intermediate with 2-phenoxyethylamine under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the acetamide group, using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced acetamide derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of enzymes and receptors.
Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
- 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
- 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Uniqueness
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide is unique due to its phenoxyethyl moiety, which may confer distinct biological properties compared to other similar compounds. This structural difference can influence its binding affinity, selectivity, and overall pharmacological profile.
Properties
Molecular Formula |
C14H17N5O2S |
---|---|
Molecular Weight |
319.38 g/mol |
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(2-phenoxyethyl)acetamide |
InChI |
InChI=1S/C14H17N5O2S/c15-11-8-12(16)19-14(18-11)22-9-13(20)17-6-7-21-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,17,20)(H4,15,16,18,19) |
InChI Key |
XTLYROSYCBAYQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)CSC2=NC(=CC(=N2)N)N |
Origin of Product |
United States |
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